molecular formula C27H27NO4 B14065812 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid

Cat. No.: B14065812
M. Wt: 429.5 g/mol
InChI Key: UTXLNEMJEMLCKI-VWLOTQADSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the mesityl group adds steric bulk, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The mesityl group is introduced via a coupling reaction with the appropriate mesityl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the mesityl group or other parts of the molecule.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The mesityl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mesitylpropanoic acid is unique due to the presence of the mesityl group, which adds steric bulk and influences the compound’s reactivity. This makes it particularly useful in applications where steric hindrance is beneficial, such as in the synthesis of peptides with specific conformations.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C27H27NO4/c1-16-12-17(2)23(18(3)13-16)14-25(26(29)30)28-27(31)32-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-13,24-25H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

UTXLNEMJEMLCKI-VWLOTQADSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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